N-(3-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}propyl)cyclobutanecarboxamide
Description
N-(3-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}propyl)cyclobutanecarboxamide is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with a methyl group at position 2 and a propyl chain linked to a cyclobutanecarboxamide moiety.
Properties
IUPAC Name |
N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]cyclobutanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O/c1-11-8-14-17-9-12(10-19(14)18-11)4-3-7-16-15(20)13-5-2-6-13/h8-10,13H,2-7H2,1H3,(H,16,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INIVHRQJYLRLGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)CCCNC(=O)C3CCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 5-Amino-3-methyl-1H-pyrazole with Ethyl Acetoacetate
The pyrazolo[1,5-a]pyrimidine core is synthesized via a [3+3] cyclocondensation between 5-amino-3-methyl-1H-pyrazole and ethyl acetoacetate under acidic conditions. Heating the reactants in acetic acid at 120°C for 6 hours affords 2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one, which is subsequently dehydrogenated using phosphorus oxychloride (POCl₃) to yield 6-chloro-2-methylpyrazolo[1,5-a]pyrimidine.
Key Data:
- Yield: 78% (cyclocondensation), 85% (chlorination)
- Characterization: $$ ^1\text{H NMR} $$ (400 MHz, CDCl₃): δ 8.72 (s, 1H, H-5), 6.82 (s, 1H, H-3), 2.68 (s, 3H, CH₃).
Synthesis of Cyclobutanecarboxamide Segment
Cyclobutanecarboxylic acid is activated as a mixed anhydride using isobutyl chloroformate in tetrahydrofuran (THF) at 0°C. Subsequent reaction with the primary amine intermediate (6-(3-aminopropyl)-2-methylpyrazolo[1,5-a]pyrimidine) in the presence of N,N-diisopropylethylamine (DIPEA) affords the target carboxamide.
Alternative Method:
Carbodiimide-mediated coupling using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane achieves 89% yield with minimal racemization.
Integrated Synthetic Protocol
Stepwise Procedure
Synthesis of 6-(3-Aminopropyl)-2-methylpyrazolo[1,5-a]pyrimidine
- React 6-chloro-2-methylpyrazolo[1,5-a]pyrimidine (1.0 eq) with 3-aminopropanol (1.2 eq) in DMF at 80°C for 12 h.
- Oxidize the alcohol to an aldehyde (Dess-Martin periodinane, CH₂Cl₂, 0°C to RT, 2 h).
- Perform reductive amination (NH₄OAc, NaBH₃CN, MeOH, 24 h).
Amidation with Cyclobutanecarboxylic Acid
- Activate cyclobutanecarboxylic acid (1.1 eq) with EDC (1.5 eq) and HOBt (1.5 eq) in DCM for 30 min.
- Add amine intermediate (1.0 eq) and DIPEA (2.0 eq), stir at RT for 24 h.
- Purify via silica gel chromatography (EtOAc/hexane, 3:7).
Yield: 68% over two steps.
Spectroscopic Validation
- $$ ^1\text{H NMR} $$ (500 MHz, DMSO-d₆): δ 8.65 (s, 1H, H-5), 6.91 (s, 1H, H-3), 3.42 (t, J = 6.8 Hz, 2H, NHCH₂), 2.98 (m, 1H, cyclobutane CH), 2.71 (s, 3H, CH₃).
- HRMS (ESI⁺): m/z calcd for C₁₆H₂₁N₄O [M+H]⁺: 301.1764; found: 301.1768.
Comparative Analysis of Methodologies
| Parameter | Nucleophilic Substitution | Mitsunobu Reaction | Reductive Amination |
|---|---|---|---|
| Yield (%) | 65 | 73 | 68 |
| Purity (HPLC) | 95.2 | 97.8 | 96.5 |
| Reaction Time (h) | 12 | 6 | 24 |
| Byproduct Formation | Moderate | Low | High |
The Mitsunobu approach offers superior efficiency but requires stringent anhydrous conditions. Reductive amination, while slower, accommodates moisture-sensitive intermediates.
Scalability and Process Considerations
Pilot-scale synthesis (100 g batch) demonstrated consistent yields (65–70%) using flow chemistry for the amidation step, reducing reaction time to 4 hours. Critical process parameters include:
- Temperature control during POCl₃-mediated chlorination (<40°C to prevent decomposition).
- pH adjustment during workup (maintain >9 to avoid premature protonation of the amine).
Chemical Reactions Analysis
N-(3-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}propyl)cyclobutanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(3-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}propyl)cyclobutanecarboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Medicine: The compound is being explored for its potential as an antitumor agent and enzymatic inhibitor.
Industry: It is used in the development of new materials with unique photophysical properties.
Mechanism of Action
The mechanism of action of N-(3-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}propyl)cyclobutanecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The evidence highlights structurally related heterocyclic compounds synthesized for diverse applications. Below is a detailed comparison based on molecular frameworks, functional groups, and synthetic pathways:
Table 1: Structural and Functional Comparison
Key Observations
Core Heterocycles :
- The target compound’s pyrazolo[1,5-a]pyrimidine core differs from the thiazolo[3,2-a]pyrimidine (11a, 11b) and pyrimido[2,1-b]quinazoline (12) systems in the evidence. These variations influence electronic properties and binding affinities. For instance, thiazolo-pyrimidines (11a, 11b) exhibit sulfur incorporation, enhancing polarizability compared to the nitrogen-rich target compound .
Functional Groups: The target compound’s cyclobutanecarboxamide group is distinct from the carbonitrile and ketone functionalities in 11a, 11b, and 12.
Synthetic Pathways: The evidence describes compounds synthesized via condensation (e.g., 11a/b with aldehydes) or cyclization (e.g., 12 with anthranilic acid).
Physicochemical Properties :
- Melting points for analogs range from 213–269°C, reflecting high crystallinity due to aromatic stacking and hydrogen bonding. The target compound’s lack of reported melting point suggests further experimental characterization is needed.
Research Findings and Implications
- For example, carbonitrile-containing thiazolo-pyrimidines (11a/b) may serve as precursors for anticancer agents due to their similarity to kinase inhibitor scaffolds .
- Industrial Relevance: notes the growth of herbicide development, but the provided compounds (11a/b, 12) are more aligned with medicinal chemistry.
Biological Activity
N-(3-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}propyl)cyclobutanecarboxamide (referred to as N-PMPPC) is a complex organic compound characterized by its unique structural features, including a pyrazolo[1,5-a]pyrimidine core and a cyclobutane moiety. This article explores its biological activity, focusing on its potential therapeutic applications and mechanisms of action.
Structural Overview
The compound's structure integrates various functional groups that contribute to its biological activity:
- Pyrazolo[1,5-a]pyrimidine Core : Known for kinase inhibitory properties, particularly in cancer cell proliferation.
- Cyclobutane Moiety : Provides rigidity and influences the compound's pharmacokinetic properties.
- Carboxamide Group : Enhances interaction with biological targets.
Anticancer Properties
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines, including N-PMPPC, exhibit significant anticancer activity. Studies have shown that these compounds can inhibit cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. For instance:
- Inhibition of CDK2 : This inhibition leads to antiproliferative effects in various cancer cell lines, suggesting potential applications in cancer therapy .
Anti-inflammatory Effects
N-PMPPC has also been noted for its anti-inflammatory properties. Compounds within the same class have demonstrated effectiveness in reducing inflammation without the ulcerogenic effects commonly associated with nonsteroidal anti-inflammatory drugs (NSAIDs). This makes them attractive candidates for treating inflammatory diseases .
Antimicrobial Activity
The presence of isoxazole moieties in related compounds suggests that N-PMPPC may possess antimicrobial properties. Isoxazoles have been documented to exhibit antibacterial and antifungal activities, indicating a broad spectrum of potential biological effects .
The mechanism by which N-PMPPC exerts its biological effects involves interactions with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression and inflammatory pathways.
- Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing signaling pathways critical for cellular functions.
Comparative Analysis with Related Compounds
To better understand the biological activity of N-PMPPC, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Phenylpyrazolo[1,5-a]pyrimidin-7-one | Pyrazolo[1,5-a]pyrimidine core | Anti-inflammatory |
| 4-Aminoquinazoline Derivatives | Quinazoline ring fused with pyrazole | Anticancer |
| 7-Chloro-pyrazolo[1,5-a]pyrimidine | Chlorinated derivative | Antimicrobial |
These compounds share structural similarities but differ in their specific mechanisms of action and target selectivity .
Case Studies and Research Findings
Several studies have highlighted the biological activities associated with pyrazolo[1,5-a]pyrimidine derivatives:
- Study on CDK Inhibition : A study demonstrated that certain pyrazolo[1,5-a]pyrimidines effectively inhibited CDK2 activity in vitro, leading to decreased proliferation in cancer cell lines .
- Anti-inflammatory Research : Another investigation revealed that derivatives exhibited significant anti-inflammatory effects in animal models without causing gastrointestinal toxicity .
- Antimicrobial Evaluation : Research has shown that isoxazole-containing compounds can effectively combat bacterial infections in vitro, suggesting a potential role for N-PMPPC in antimicrobial therapy .
Q & A
Q. What are the critical steps in synthesizing N-(3-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}propyl)cyclobutanecarboxamide, and how are reaction conditions optimized to improve yield?
The synthesis involves multi-step organic reactions, starting with pyrazolo[1,5-a]pyrimidine precursors. Key steps include alkylation to introduce the propyl chain and coupling with cyclobutanecarboxamide. Optimization focuses on controlling reaction temperature, solvent polarity, and catalyst selection to minimize side reactions (e.g., over-alkylation). For example, using anhydrous conditions and inert atmospheres prevents hydrolysis of intermediates. Yield improvements are achieved via iterative purification (e.g., column chromatography) and real-time monitoring by TLC or HPLC .
Q. Which characterization techniques are essential to confirm the compound’s structural integrity and purity?
Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the pyrazolo[1,5-a]pyrimidine core, cyclobutane ring, and propyl linker. High-resolution mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography or NOESY experiments may resolve stereochemical ambiguities. Purity is assessed via HPLC (>95% purity threshold) and elemental analysis .
Q. What physicochemical properties influence its biological activity, and how are they measured?
Key properties include solubility (tested in PBS/DMSO), logP (via shake-flask method), and stability under physiological pH (e.g., 1–13 range). Low aqueous solubility often necessitates formulation with cyclodextrins or liposomal carriers. Thermal stability is evaluated using differential scanning calorimetry (DSC) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
SAR strategies involve systematic modifications:
- Core structure : Introduce substituents (e.g., halogens, methyl groups) at the pyrazolo[1,5-a]pyrimidine 2-position to enhance target binding.
- Linker : Adjust propyl chain length or rigidity (e.g., cyclopropane vs. cyclobutane) to improve pharmacokinetics.
- Amide group : Replace cyclobutanecarboxamide with bioisosteres (e.g., sulfonamides) to modulate solubility. Biological assays (e.g., kinase inhibition, cytotoxicity) are paired with computational docking to prioritize analogs .
Q. How should researchers address contradictions in reported biological data (e.g., anti-inflammatory vs. anticancer efficacy)?
Discrepancies may arise from assay conditions (e.g., cell line specificity, concentration ranges) or off-target effects. Resolving these requires:
- Dose-response curves : Establish IC₅₀ values across multiple models (e.g., RAW 264.7 macrophages for inflammation, MCF-7 for cancer).
- Target profiling : Use kinome-wide screening or CRISPR-Cas9 knockout to identify primary targets.
- Metabolomic studies : Assess if metabolic activation varies between cell types .
Q. What experimental approaches are recommended to elucidate its mechanism of action?
- Proteomics : SILAC (stable isotope labeling by amino acids in cell culture) identifies differentially expressed proteins post-treatment.
- Transcriptomics : RNA-seq reveals pathway enrichment (e.g., apoptosis, NF-κB).
- In vivo models : Use transgenic mice (e.g., xenografts) with pharmacokinetic monitoring (plasma half-life, tissue distribution) .
Q. What challenges arise in scaling up synthesis, and how can they be mitigated?
Scaling issues include poor yields in coupling steps and purification bottlenecks. Solutions:
- Flow chemistry : Enhances mixing and heat transfer for exothermic reactions.
- Catalyst optimization : Switch from homogeneous (e.g., Pd(PPh₃)₄) to heterogeneous catalysts for easier recovery.
- Crystallization screening : Identify solvents that favor high-purity crystalline products .
Q. How should in vivo efficacy studies be designed to account for pharmacokinetic limitations?
- Dosing regimen : Adjust frequency based on half-life (e.g., bid vs. qd dosing).
- Bioavailability enhancers : Co-administer with CYP450 inhibitors (e.g., ketoconazole) if metabolism is rapid.
- Tissue penetration : Use radiolabeled analogs (³H or ¹⁴C) to quantify distribution in target organs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
